molecular formula C6H6N2O B1271976 4-Aminonicotinaldehyde CAS No. 42373-30-8

4-Aminonicotinaldehyde

Cat. No.: B1271976
CAS No.: 42373-30-8
M. Wt: 122.12 g/mol
InChI Key: GTPZHMGXKZIHKW-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline solid that is soluble in acidic and organic solvents but only slightly soluble in water . This compound is a derivative of nicotinaldehyde and contains both an amino group and an aldehyde group, making it a versatile intermediate in organic synthesis.

Safety and Hazards

4-Aminonicotinaldehyde may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminonicotinaldehyde can be synthesized through various methods. One common preparation method involves the reaction of 3-pyridine carboxamide with ammonia and chlorocarboxaldehyde under appropriate conditions . Another method involves the hydrolysis of N-(3-formylpyridin-4-yl)pivalamide in the presence of hydrochloric acid, followed by extraction with diethyl ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The crude product is often purified by column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Aminonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: 4-Aminonicotinic acid.

    Reduction: 4-Amino-3-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Aminonicotinaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups allow it to form Schiff bases and other derivatives that can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its ability to form Schiff bases and other derivatives makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZHMGXKZIHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375492
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42373-30-8
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminonicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g) was dissolved in 3 N hydrochloric acid (50 ml) to prepare a solution which was stirred under reflux for 5.5 hr. The reaction solution was cooled to room temperature, and the reaction solution was then washed with diethyl ether and was neutralized with potassium carbonate powder. Diethyl ether was added thereto, the mixture was extracted, and the diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 4-amino-pyridine-3-carbaldehyde (1.12 g, yield 58%).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 25B (870 mg, 4.2 mmol) in 3N HCl (aq.) (10 mL) was heated to reflux overnight, and extracted three times with diethyl ether. The aqueous layer was adjusted to pH >7 with solid K2CO3 and extracted six times with 20% isopropanol/chloroform. The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product (450 mg; 87%).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Aminonicotinaldehyde in synthesizing 1,6-naphthyridines?

A1: this compound serves as a crucial building block in the synthesis of 1,6-naphthyridines via the Friedländer reaction. [] In this reaction, it reacts with various methylene compounds containing α-ketone groups. This reaction allows for the creation of diverse 2- and/or 3-substituted 1,6-naphthyridines, including those with complex tricyclic ring systems. []

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